molecular formula C11H10ClNS B3054599 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 61291-96-1

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B3054599
CAS No.: 61291-96-1
M. Wt: 223.72 g/mol
InChI Key: SKHCQYBEAZCSCN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole (C₁₁H₁₀ClNS, MW 215.72) is a substituted thiazole derivative characterized by a phenyl group at position 2, a methyl group at position 4, and a chloromethyl substituent at position 5 (Figure 1). This compound is a key intermediate in synthesizing bioactive heterocycles, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHCQYBEAZCSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486888
Record name 5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61291-96-1
Record name 5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Insights

The Hantzsch mechanism initiates with nucleophilic attack by the thioamide’s sulfur on the α-halo carbonyl’s electrophilic carbon, followed by cyclization and elimination of hydrogen halide. Regioselectivity is governed by the steric and electronic effects of substituents, ensuring the chloromethyl group occupies position 5.

Post-Synthetic Chlorination of Hydroxymethyl Precursors

An alternative route involves synthesizing 5-(hydroxymethyl)-4-methyl-2-phenyl-1,3-thiazole followed by chlorination. This two-step approach offers higher purity and scalability:

Step 1: Hydroxymethyl Thiazole Synthesis

The hydroxymethyl derivative is prepared via:

  • Thiourea condensation : Reacting benzaldehyde with methyl thiourea in the presence of iodine to form 4-methyl-2-phenylthiazole-5-carbaldehyde.
  • Reduction : Sodium borohydride reduces the aldehyde to the hydroxymethyl group, achieving >85% yield.

Step 2: Chlorination with Thionyl Chloride

The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂) in anhydrous dichloromethane. Key considerations include:

  • Temperature control : Reactions at 0–5°C minimize side reactions (e.g., ring chlorination).
  • Stoichiometry : A 1.2:1 molar ratio of SOCl₂ to hydroxymethyl precursor ensures complete conversion.
    This method achieves 90–95% conversion efficiency, with the product isolated via vacuum distillation.

Industrial-Scale Synthesis via Dichloropropene Intermediates

Patent EP0446913A1 outlines a high-yield process adaptable for this compound:

Reaction Pathway

  • Thiocyanate formation : 1,3-Dichloropropene reacts with sodium thiocyanate to form 3-chloro-2-propenylthiocyanate.
  • Sigmatropic rearrangement : Thermal rearrangement yields 3-chloro-1-propenylisothiocyanate.
  • Chlorination : Treatment with chlorine gas introduces the chloromethyl group, yielding the target compound in 75–80% yield.

Advantages

  • Scalability : Continuous-flow reactors enhance throughput.
  • Byproduct management : Unreacted intermediates are recycled, reducing waste.

Comparative Analysis of Methods

Method Yield Complexity Scalability Purity
Hantzsch Synthesis 65–70% Moderate Laboratory-scale 90–95%
Post-Synthetic Chlorination 85–90% High Pilot-scale 95–98%
Dichloropropene Route 75–80% Low Industrial-scale 85–90%

The Hantzsch method is preferred for small-scale synthesis due to its simplicity, while the dichloropropene route excels in commercial production. Post-synthetic chlorination balances purity and yield but requires specialized equipment.

Challenges and Optimization Strategies

Regioselectivity Control

Competing reactions during Hantzsch synthesis may yield 4-chloromethyl or 2-methyl isomers. Employing bulky solvents (e.g., tert-butanol) or Lewis acids (e.g., ZnCl₂) directs substituents to the desired positions.

Stability of Chloromethyl Group

The chloromethyl moiety is prone to hydrolysis under acidic or aqueous conditions. Storage under inert atmospheres and use of anhydrous solvents during synthesis are critical.

Catalytic Improvements

Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate Hantzsch reactions, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction typically yields the corresponding thiazolidine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole is in the development of anticancer agents. Compounds containing the thiazole ring have been identified as effective pharmacophores due to their ability to interact with multiple biological targets.

Case Study: Cytotoxicity Evaluation

A study evaluated the in vitro cytotoxicity of synthesized thiazole derivatives against MCF-7 cells using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU). For example:

CompoundIC50 Value (µg/mL)Cell Line
This compound0.28MCF-7
Aryl acetamide derivative9.6HL-60

These findings suggest that modifications to the thiazole structure can enhance antitumor activity through improved interaction with cellular targets .

Biological Applications

In addition to its anticancer properties, this compound has been utilized in various biological applications.

Buffering Agent

This compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications within a pH range of 6 to 8.5. Its buffering capacity is crucial for maintaining optimal conditions for cellular metabolism and growth .

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit antimicrobial activity against a range of pathogens. The structural features of thiazoles contribute to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microbes.

Toxicological Classification

According to safety data sheets, this compound may cause skin irritation and eye damage upon contact. It is classified under various hazard categories, including acute toxicity and respiratory tract irritation . Proper handling protocols and personal protective equipment are necessary when working with this compound.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole with structurally similar thiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Physicochemical Properties

Table 1: Comparative Analysis of Key Thiazole Derivatives
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents CAS Number Reference
This compound C₁₁H₁₀ClNS 215.72 Not reported 2-Ph, 4-Me, 5-CH₂Cl 110704-38-6*
4-(Chloromethyl)-2-phenyl-1,3-thiazole C₁₀H₈ClNS 193.69 49–50 2-Ph, 4-CH₂Cl 4771-31-7
5-(Chloromethyl)-4-methyl-2-(4-CF₃Ph)-1,3-thiazole C₁₂H₉ClF₃NS 291.72 Not reported 2-(4-CF₃Ph), 4-Me, 5-CH₂Cl 317318-97-1
5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole C₆H₈ClNS 161.65 Not reported 2-Me, 4-Me, 5-CH₂Cl 98134-35-1

*CAS number corresponds to the hydrochloride salt form.

Key Observations:

The 4-methyl group reduces steric hindrance compared to bulkier substituents (e.g., 4-chloromethyl in 4-(chloromethyl)-2-phenyl-1,3-thiazole), which may influence solubility and reactivity . The 5-chloromethyl group is a reactive site for further functionalization, analogous to derivatives like 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole .

Physicochemical Trends :

  • Melting Points : The 4-(chloromethyl)-2-phenyl analog exhibits a moderate melting point (49–50°C), likely due to its planar structure and intermolecular halogen bonding . Data for the target compound is unavailable but predicted to be higher due to increased molecular symmetry.
  • Molecular Weight : The trifluoromethylphenyl-substituted analog (C₁₂H₉ClF₃NS) has the highest molecular weight (291.72), reflecting the addition of electronegative fluorine atoms .
Key Notes:
  • The target compound’s synthesis likely mirrors protocols for 4-substituted analogs, utilizing α-bromoacetophenone derivatives and ethanol as a solvent .
  • Chloromethylation at position 5 is critical for downstream applications, such as coupling with triazole or benzimidazole moieties to enhance bioactivity .

Biological Activity

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this thiazole derivative, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The chloromethyl group allows for nucleophilic substitution reactions, facilitating the formation of new derivatives that can enhance biological activity. Various synthetic routes have been documented, including reactions with amines and thiols to create modified thiazole compounds that exhibit improved efficacy against cancer and bacterial strains .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . The compound has shown potential in inhibiting the growth of several cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2).

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound using the MTT assay. The results indicated significant growth inhibition with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU):

CompoundCell LineIC50 (µg/mL)
This compoundMCF-76.51
5-FluorouracilMCF-75.00

The mechanism of action appears to involve interactions with specific enzymes or DNA, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, this thiazole derivative has demonstrated antimicrobial properties . Studies have reported its effectiveness against various bacterial strains and fungi.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values for several bacterial strains were assessed:

CompoundBacterial StrainMIC (mg/mL)
This compoundBacillus cereus0.23
This compoundEscherichia coli0.70

These results indicate that the compound exhibits strong antibacterial activity against susceptible strains while showing moderate resistance against others .

The biological activity of this compound is largely attributed to its structural features that facilitate interactions with biological macromolecules:

  • Enzyme Inhibition : The thiazole ring can bind to enzymes involved in cell proliferation.
  • DNA Interaction : Preliminary data suggest potential binding with DNA, leading to disruptions in replication processes.
  • Molecular Docking Studies : Computational studies have shown favorable binding affinities with target proteins related to cancer progression .

Q & A

Q. Advanced Optimization

  • Catalyst tuning : Heterogeneous catalysts (e.g., Bleaching Earth Clay) enhance regioselectivity in multi-step reactions .
  • Inert conditions : Reactions involving sensitive chloromethyl groups require nitrogen/argon atmospheres to prevent oxidation .

Which analytical techniques are essential for structural confirmation of this compound?

Q. Basic Characterization

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., chloromethyl protons at δ 4.5–5.0 ppm and aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 209.69 for C10_{10}H8_8ClNS) .
  • Infrared (IR) spectroscopy : Stretching frequencies for C-Cl (~600 cm1^{-1}) and C=S (~1200 cm1^{-1}) validate functional groups .

Q. Advanced Structural Analysis

  • X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles, with SHELX software refining structural models (e.g., mean C-C bond length precision ±0.004 Å) .

How can researchers address low yields or impurities during synthesis?

Q. Methodological Solutions

  • Purification techniques : Recrystallization in hot ethanol or water removes unreacted starting materials .
  • Chromatographic methods : Column chromatography with ethyl acetate/hexane gradients isolates pure product .
  • Reaction time/temperature : Prolonged reflux (12–24 hours) ensures complete cyclization, while temperatures >80°C risk decomposition .

What strategies are used to functionalize the chloromethyl group for derivatization?

Q. Advanced Functionalization

  • Nucleophilic substitution : The chloromethyl group reacts with amines, thiols, or alkoxides to form thiazole-ether or thiazole-amine derivatives . Example:
    • Reacting with sodium ethoxide yields ethoxymethyl analogs.
  • Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups using Pd catalysts .

How is the biological activity of this compound evaluated?

Q. Methodological Approaches

  • In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) and antimicrobial testing (MIC determination) .
  • Molecular docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., kinase inhibitors), with binding poses validated by RMSD values <2.0 Å .

How do researchers resolve discrepancies in spectroscopic data during structural elucidation?

Q. Advanced Troubleshooting

  • Multi-technique validation : Combining 1H^1H-13C^{13}C HSQC NMR and X-ray diffraction clarifies ambiguous proton assignments .
  • Computational modeling : Density Functional Theory (DFT) calculates expected NMR shifts, which are compared to experimental data .

What are the stability considerations for handling this compound?

Q. Methodological Guidelines

  • Storage : Store at -20°C under nitrogen to prevent hydrolysis of the chloromethyl group .
  • Degradation analysis : Accelerated stability studies (40°C/75% RH) monitored by HPLC identify decomposition products .

How can computational chemistry aid in studying this compound’s reactivity?

Q. Advanced Modeling

  • DFT calculations : Predict reaction pathways (e.g., chloromethyl group substitution energy barriers) using Gaussian09 .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
Reactant of Route 2
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.